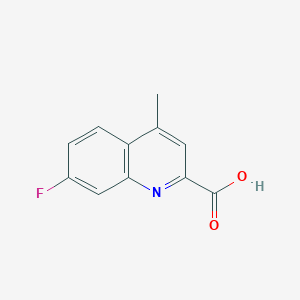![molecular formula C15H16FN B13173235 3-[3-(3-Fluorophenyl)propyl]aniline](/img/structure/B13173235.png)
3-[3-(3-Fluorophenyl)propyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(3-Fluorophenyl)propyl]aniline is an organic compound with the molecular formula C15H16FN It is a derivative of aniline, where the aniline group is substituted with a 3-(3-fluorophenyl)propyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-Fluorophenyl)propyl]aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the selection of appropriate solvents and catalysts is crucial for optimizing the reaction conditions and minimizing by-products.
化学反应分析
Types of Reactions
3-[3-(3-Fluorophenyl)propyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
3-[3-(3-Fluorophenyl)propyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-[3-(3-Fluorophenyl)propyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
相似化合物的比较
Similar Compounds
- 3-[3-(4-Fluorophenyl)propyl]aniline
- 3-[3-(2-Fluorophenyl)propyl]aniline
- 3-[3-(3-Chlorophenyl)propyl]aniline
Uniqueness
3-[3-(3-Fluorophenyl)propyl]aniline is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and alter its interaction with molecular targets compared to other similar compounds.
属性
分子式 |
C15H16FN |
|---|---|
分子量 |
229.29 g/mol |
IUPAC 名称 |
3-[3-(3-fluorophenyl)propyl]aniline |
InChI |
InChI=1S/C15H16FN/c16-14-8-2-6-12(10-14)4-1-5-13-7-3-9-15(17)11-13/h2-3,6-11H,1,4-5,17H2 |
InChI 键 |
WAGWACXUIAIKAC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N)CCCC2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


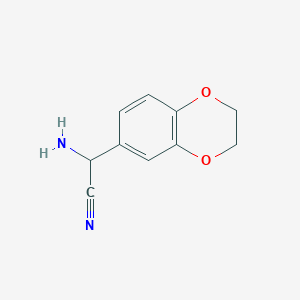
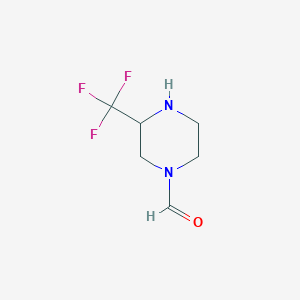

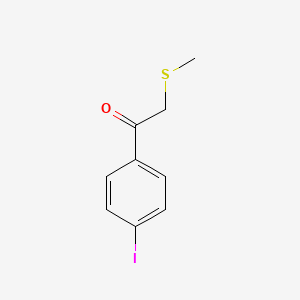

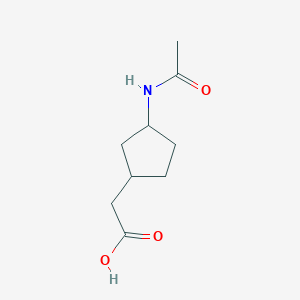
(propan-2-yl)amine](/img/structure/B13173182.png)

![ethyl N-[(1S,2S)-1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate](/img/structure/B13173187.png)
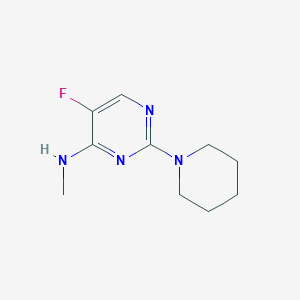
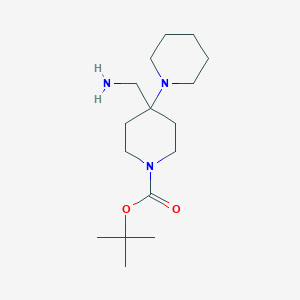
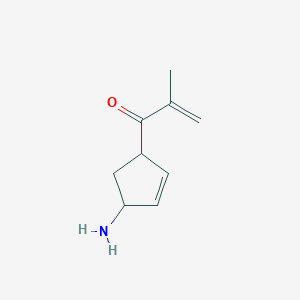
![(2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid](/img/structure/B13173222.png)
